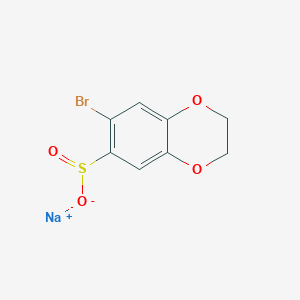
Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a chemical compound with the molecular formula C8H6BrNaO4S and a molecular weight of 301.09 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom and a sulfinate group attached to a benzodioxine ring.
Preparation Methods
The synthesis of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate typically involves the bromination of 1,4-benzodioxane. The process can be carried out using bromine in acetic acid . Another method involves the alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester
Chemical Reactions Analysis
Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonates, de-brominated compounds, and substituted benzodioxines.
Scientific Research Applications
Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfinate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate can be compared with other similar compounds, such as:
- 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
- 7-Bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its sulfinate group, which imparts distinct chemical and biological properties.
Biological Activity
Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a sodium salt derivative characterized by the molecular formula C8H7NaO4S. The compound features a benzodioxine ring and a sulfonate group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect various biochemical pathways, resulting in the observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that related benzodioxane derivatives possess significant antibacterial activity, suggesting that this compound may also have similar effects .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes and other metabolic pathways. This inhibition could be beneficial in therapeutic contexts, particularly for conditions characterized by excessive inflammation .
Anti-inflammatory and Anticancer Activities
Several studies have highlighted the anti-inflammatory and anticancer activities of benzodioxane derivatives. For example, compounds similar to this compound have shown promise in reducing inflammation and inhibiting cancer cell growth through specific molecular pathways .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Vazquez et al. (2020) | Investigated the anti-inflammatory properties of benzodioxane derivatives | Notable anti-inflammatory activity observed |
| MDPI Study (2024) | Explored antimicrobial properties of related compounds | Significant antibacterial efficacy reported |
| SCIRP Study (2022) | Evaluated anticancer potential in xenograft models | Growth inhibition in human ovarian carcinoma |
Properties
Molecular Formula |
C8H6BrNaO4S |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
sodium;6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfinate |
InChI |
InChI=1S/C8H7BrO4S.Na/c9-5-3-6-7(13-2-1-12-6)4-8(5)14(10)11;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 |
InChI Key |
NRKHUKXYFWSHST-UHFFFAOYSA-M |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















